molecular formula C14H16BrN3O2 B6714701 N-[1-(2-bromophenyl)-3-hydroxypropyl]-5-methyl-1H-pyrazole-3-carboxamide

N-[1-(2-bromophenyl)-3-hydroxypropyl]-5-methyl-1H-pyrazole-3-carboxamide

Cat. No.: B6714701
M. Wt: 338.20 g/mol
InChI Key: JYGSKCBSUANGOD-UHFFFAOYSA-N
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Description

N-[1-(2-bromophenyl)-3-hydroxypropyl]-5-methyl-1H-pyrazole-3-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives

Properties

IUPAC Name

N-[1-(2-bromophenyl)-3-hydroxypropyl]-5-methyl-1H-pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16BrN3O2/c1-9-8-13(18-17-9)14(20)16-12(6-7-19)10-4-2-3-5-11(10)15/h2-5,8,12,19H,6-7H2,1H3,(H,16,20)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYGSKCBSUANGOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)C(=O)NC(CCO)C2=CC=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-bromophenyl)-3-hydroxypropyl]-5-methyl-1H-pyrazole-3-carboxamide typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of a suitable hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the bromophenyl group: This step involves the bromination of a phenyl group, which can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Attachment of the hydroxypropyl chain: This can be done through a nucleophilic substitution reaction, where a hydroxypropyl halide reacts with the pyrazole derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-bromophenyl)-3-hydroxypropyl]-5-methyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, in the presence of a base or catalyst

Major Products Formed

    Oxidation: Formation of a carbonyl derivative

    Reduction: Formation of a phenyl derivative

    Substitution: Formation of various substituted derivatives depending on the nucleophile used

Scientific Research Applications

N-[1-(2-bromophenyl)-3-hydroxypropyl]-5-methyl-1H-pyrazole-3-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[1-(2-bromophenyl)-3-hydroxypropyl]-5-methyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The bromophenyl group may facilitate binding to certain receptors or enzymes, while the hydroxypropyl chain and pyrazole ring contribute to its overall bioactivity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(4-bromophenyl)-3-hydroxypropyl]-5-methyl-1H-pyrazole-3-carboxamide
  • N-[1-(2-chlorophenyl)-3-hydroxypropyl]-5-methyl-1H-pyrazole-3-carboxamide
  • N-[1-(2-bromophenyl)-3-hydroxypropyl]-5-methyl-1H-pyrazole-4-carboxamide

Uniqueness

N-[1-(2-bromophenyl)-3-hydroxypropyl]-5-methyl-1H-pyrazole-3-carboxamide is unique due to the specific positioning of the bromophenyl group and the hydroxypropyl chain, which can influence its chemical reactivity and biological activity

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